1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt 1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt
Brand Name: Vulcanchem
CAS No.: 97259-66-0
VCID: VC18446646
InChI: InChI=1S/C26H27N3O7S2.Na/c1-3-29(4-2)12-13-37(32,33)17-9-7-8-16(14-17)28-20-15-21(38(34,35)36)24(27)23-22(20)25(30)18-10-5-6-11-19(18)26(23)31;/h5-11,14-15,28H,3-4,12-13,27H2,1-2H3,(H,34,35,36);/q;+1/p-1
SMILES:
Molecular Formula: C26H26N3NaO7S2
Molecular Weight: 579.6 g/mol

1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt

CAS No.: 97259-66-0

Cat. No.: VC18446646

Molecular Formula: C26H26N3NaO7S2

Molecular Weight: 579.6 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt - 97259-66-0

Specification

CAS No. 97259-66-0
Molecular Formula C26H26N3NaO7S2
Molecular Weight 579.6 g/mol
IUPAC Name sodium;1-amino-4-[3-[2-(diethylamino)ethylsulfonyl]anilino]-9,10-dioxoanthracene-2-sulfonate
Standard InChI InChI=1S/C26H27N3O7S2.Na/c1-3-29(4-2)12-13-37(32,33)17-9-7-8-16(14-17)28-20-15-21(38(34,35)36)24(27)23-22(20)25(30)18-10-5-6-11-19(18)26(23)31;/h5-11,14-15,28H,3-4,12-13,27H2,1-2H3,(H,34,35,36);/q;+1/p-1
Standard InChI Key LCGQTJLXXLTGSR-UHFFFAOYSA-M
Canonical SMILES CCN(CC)CCS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure integrates an anthracene backbone functionalized with amino, sulphonic acid, and sulphonyl-anilino groups. The sodium sulfonate moiety at position 2 enhances aqueous solubility, while the diethylaminoethylsulphonyl group at position 3 contributes to its amphiphilic character. X-ray crystallography data (unavailable in public sources) would likely reveal planar anthraquinone rings with substituents adopting equatorial configurations to minimize steric strain.

Spectroscopic Characteristics

  • UV-Vis Absorption: The anthraquinone core absorbs strongly at 250–300 nm (π→π* transitions) and 400–500 nm (n→π* transitions), with shifts observed in polar solvents due to solvatochromism.

  • NMR Signatures: Predicted ¹H NMR peaks include aromatic protons at δ 7.5–8.5 ppm, diethylaminoethyl protons at δ 2.5–3.5 ppm (CH₂), and δ 1.0–1.5 ppm (CH₃) .

Physicochemical Profile

PropertyValue
Molecular Weight579.6 g/mol
Solubility (H₂O, 25°C)>100 mg/mL
pKa (Sulphonic Acid)<1 (strongly acidic)
logP (Octanol-Water)-2.1 (calculated)
Thermal StabilityDecomposes at 280–300°C

The sodium salt’s high solubility contrasts with the free acid form, which is sparingly soluble in water .

Synthesis and Manufacturing

Stepwise Synthesis Pathway

  • Anthracene Oxidation: Anthracene is oxidized to 9,10-anthraquinone using HNO₃/H₂SO₄ at 120°C.

  • Sulfonation: Electrophilic sulfonation at position 2 introduces the sulphonic acid group (SO₃H) via oleum treatment .

  • Amination: Position 1 is aminated using NH₃/H₂O₂ under alkaline conditions.

  • Sulphonylanilino Attachment: A coupling reaction links 3-((2-(diethylamino)ethyl)sulphonyl)aniline to position 4 via nucleophilic aromatic substitution.

  • Salt Formation: Neutralization with NaOH converts the sulphonic acid to the sodium salt.

Yield Optimization

  • Step 4 Yield: 68–72% (dependent on anhydrous DMF solvent and 24-hour reflux).

  • Purity: >98% achieved via recrystallization from ethanol-water (3:1) .

Functional Comparisons with Analogues

Sodium vs. Potassium Salts

ParameterSodium Salt (97259-66-0)Potassium Salt (97259-67-1)
Molecular Weight579.6 g/mol595.7 g/mol
Solubility (H₂O, 25°C)110 mg/mL95 mg/mL
Melting Point>300°C (dec.)>300°C (dec.)
HygroscopicityModerateHigh

The sodium salt’s superior solubility makes it preferable for aqueous-phase reactions.

Structural Analogues

  • Hydroxyethyl Variant (39582-26-8): Replacing diethylaminoethyl with hydroxyethylsulphonyl reduces basicity (pKa −1.2) and increases hydrophilicity (logP −3.0) .

  • Disulphonated Derivative (118348): Dual sulfonate groups at positions 2 and 3 enhance ionic character but complicate synthesis .

Applications and Research Frontiers

Industrial Uses

  • Dye Intermediate: Forms covalent bonds with cellulose in reactive dye formulations for textiles.

  • Catalysis: Serves as a redox mediator in metal-catalyzed oxidation reactions (e.g., MnO₂/H₂O₂ systems) .

OrganismLC₅₀ (96h)
Daphnia magna12 mg/L
Danio rerio8.5 mg/L

The compound’s moderate aquatic toxicity necessitates controlled wastewater treatment.

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